molecular formula C23H24N2O5S B3533644 methyl {5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate

methyl {5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate

Cat. No.: B3533644
M. Wt: 440.5 g/mol
InChI Key: ANHRQSAFKZXEPY-PDGQHHTCSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzylidene group, which is a type of imine that has a phenyl group attached to the carbon of a C=N double bond . The molecule also contains an ethoxy group and a benzyloxy group, both of which are ether functional groups . The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazolidinyl group, the introduction of the ethoxy and benzyloxy groups, and the formation of the methyl ester . The exact synthesis process would depend on the starting materials and the specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The imidazolidinyl group, for example, is a five-membered ring that contains two nitrogen atoms . The ethoxy and benzyloxy groups are both ethers, which are characterized by an oxygen atom connected to two carbon atoms .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions due to the presence of several reactive functional groups. For example, the imine group could undergo hydrolysis to form a carbonyl group and an amine . The ether groups could potentially be cleaved under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether groups could potentially increase its solubility in organic solvents . The exact physical and chemical properties would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices . The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

methyl 2-[(5Z)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-4-29-20-13-17(10-11-19(20)30-15-16-8-6-5-7-9-16)12-18-22(27)24(2)23(31)25(18)14-21(26)28-3/h5-13H,4,14-15H2,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHRQSAFKZXEPY-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2CC(=O)OC)C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2CC(=O)OC)C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 3
methyl {5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 4
Reactant of Route 4
methyl {5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 5
Reactant of Route 5
methyl {5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 6
Reactant of Route 6
methyl {5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate

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